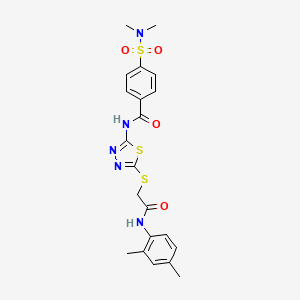
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S3 and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in pharmacological applications. The compound features a thiadiazole scaffold, which is known for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of the compound is C17H22N4O2S2, and it has a molecular weight of 378.51 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Thiadiazole Ring : Known for various biological activities.
- Thioether Group : Enhances reactivity and potential interactions with biological targets.
- Amide Group : Important for binding interactions in biological systems.
Research indicates that compounds containing the thiadiazole moiety can modulate critical cellular pathways. Specifically, this compound may inhibit key signaling pathways such as:
- Phosphoinositide 3 Kinase (PI3K) : Involved in cell growth and metabolism.
- Mechanistic Target of Rapamycin (mTOR) : Regulates cell proliferation and survival.
These interactions suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells .
Antimicrobial Activity
Compounds with a thiadiazole backbone have demonstrated broad-spectrum antimicrobial activity. For instance:
- Antibacterial Properties : Studies have shown that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiadiazole ring can enhance antibacterial efficacy .
| Compound Type | Activity | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivatives | Gram-positive (e.g., S. aureus) | 0.125 |
| Thiadiazole Derivatives | Gram-negative (e.g., E. coli) | 0.25 |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to affect cell signaling pathways involved in tumor growth. Research has indicated that similar compounds can lead to significant reductions in tumor cell viability through apoptosis induction .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated a series of thiadiazole derivatives for their antibacterial activity against E. coli and Pseudomonas aeruginosa. The results indicated that modifications at the C-5 position of the thiadiazole ring significantly influenced antibacterial potency, with some derivatives showing enhanced activity compared to standard antibiotics . -
Anticancer Research :
Another investigation focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Propriétés
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-13-5-10-17(14(2)11-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-6-8-16(9-7-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQZQVIXXLBZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














